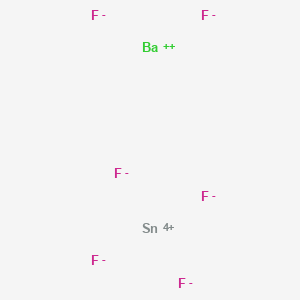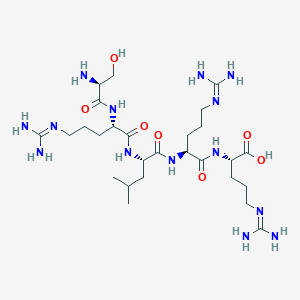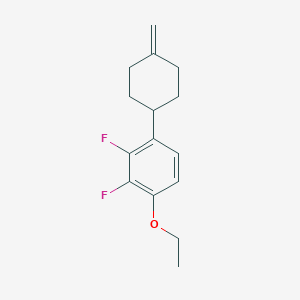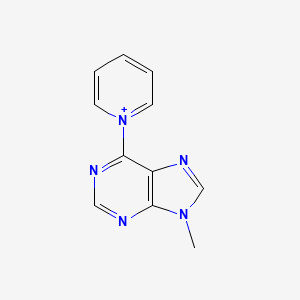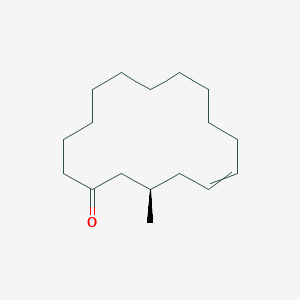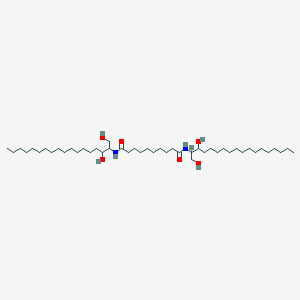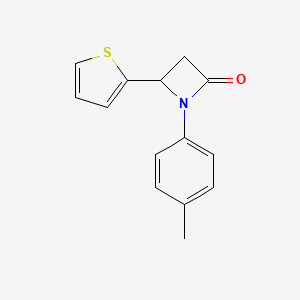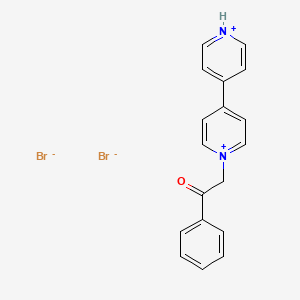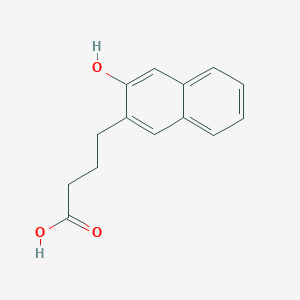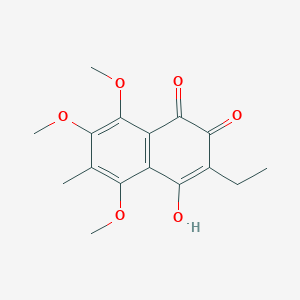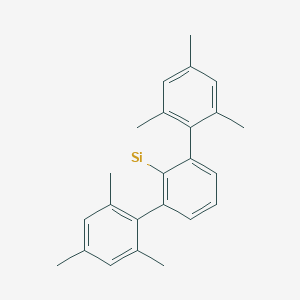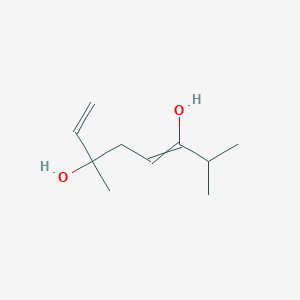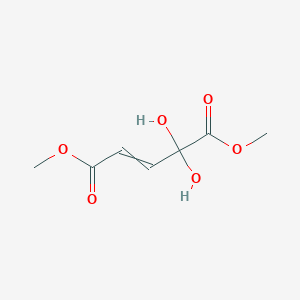
Dimethyl 4,4-dihydroxypent-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4,4-dihydroxypent-2-enedioate is an organic compound with the molecular formula C7H10O6. It is a diester derivative of pent-2-enedioic acid, featuring two hydroxyl groups at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 4,4-dihydroxypent-2-enedioate can be synthesized through several methods. One common approach involves the esterification of pent-2-enedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The process involves the same esterification reaction but on a larger scale, with precise control over temperature, pressure, and reactant concentrations to maximize output .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4,4-dihydroxypent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of dimethyl 4-oxopent-2-enedioate.
Reduction: Formation of dimethyl 4,4-dihydroxypentane-2,5-diol.
Substitution: Formation of dimethyl 4-alkoxypent-2-enedioate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4,4-dihydroxypent-2-enedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of polymers and resins due to its reactive hydroxyl groups.
Wirkmechanismus
The mechanism of action of dimethyl 4,4-dihydroxypent-2-enedioate involves its ability to undergo various chemical transformations. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ester groups can be hydrolyzed to release the corresponding carboxylic acids, which can further participate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2-hexenedioate: Similar in structure but lacks the hydroxyl groups at the 4th position.
Dimethyl 4-oxopent-2-enedioate: An oxidized form of dimethyl 4,4-dihydroxypent-2-enedioate.
Dimethyl 4-alkoxypent-2-enedioate: A substituted derivative with alkoxy groups replacing the hydroxyl groups.
Eigenschaften
CAS-Nummer |
183872-37-9 |
|---|---|
Molekularformel |
C7H10O6 |
Molekulargewicht |
190.15 g/mol |
IUPAC-Name |
dimethyl 4,4-dihydroxypent-2-enedioate |
InChI |
InChI=1S/C7H10O6/c1-12-5(8)3-4-7(10,11)6(9)13-2/h3-4,10-11H,1-2H3 |
InChI-Schlüssel |
BBANUXJQXOEVCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC(C(=O)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)
